molecular formula C21H34N2 B12590218 Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- CAS No. 625844-75-9

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-

Cat. No.: B12590218
CAS No.: 625844-75-9
M. Wt: 314.5 g/mol
InChI Key: FAQZQTSIIUCVFI-UHFFFAOYSA-N
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Description

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research and industrial applications.

Properties

CAS No.

625844-75-9

Molecular Formula

C21H34N2

Molecular Weight

314.5 g/mol

IUPAC Name

3-amino-2-methylspiro[4.14]nonadeca-1,3-diene-4-carbonitrile

InChI

InChI=1S/C21H34N2/c1-18-16-21(19(17-22)20(18)23)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21/h16H,2-15,23H2,1H3

InChI Key

FAQZQTSIIUCVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CCCCCCCCCCCCCC2)C(=C1N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- typically involves a multicomponent reaction. One efficient method is the domino three-component reaction, which includes readily available carbonyl compounds such as aryl aldehydes or isatins, active methylene compounds, and kojic acid as a Michael donor. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature . This method is advantageous due to its mild reaction conditions, energy efficiency, and short reaction time.

Industrial Production Methods

For industrial-scale production, the same domino reaction can be scaled up efficiently. The process benefits from broad functional group tolerances, utilization of reusable catalysts, and a green solvent system. The methodology is metal-free, ligand-free, and waste-free, making it environmentally benign and cost-effective .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s conjugated diene system enables participation in cycloaddition reactions. Key examples include:

1,3-Dipolar Cycloaddition

The diene moiety reacts with 1,3-dipoles such as nitrile oxides or azides to form spirocyclic adducts. For example:

Diene+RC≡N-OSpiro[4.14]nonadeca-1,3-diene-fused isoxazoline\text{Diene} + \text{RC≡N-O} \rightarrow \text{Spiro[4.14]nonadeca-1,3-diene-fused isoxazoline}

This reaction proceeds under mild thermal conditions (60–80°C) with regioselectivity governed by frontier molecular orbital interactions .

Diels-Alder Reactions

The electron-rich diene acts as a dienophile with electron-deficient dienophiles (e.g., maleic anhydride):

Diene+Maleic anhydrideBicyclic adduct\text{Diene} + \text{Maleic anhydride} \rightarrow \text{Bicyclic adduct}

Reaction yields exceed 70% in toluene at reflux.

Carbonitrile Reactivity

The nitrile group undergoes nucleophilic additions and reductions:

Reaction TypeConditionsProductYield
HydrolysisH₂SO₄, H₂O, ΔCarboxylic acid65%
Reduction (LiAlH₄)Et₂O, 0°CPrimary amine82%
Grignard additionRMgX, THFKetimine intermediate55%

Amino Group Reactions

The primary amine participates in:

  • Schiff base formation with aldehydes (e.g., benzaldehyde → imine, 89% yield) .

  • Coordination chemistry , forming complexes with transition metals like Cr(III) and V(IV) (see Table 1) .

Coordination Chemistry

The amino group acts as a bidentate ligand, coordinating to metal ions. Representative complexes include:

Table 1: Metal Complexes of Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-

Metal IonLigand RatioStructureApplication
Cr(III)1:2 (Cr:L1)OctahedralCatalytic oxidation
V(IV)O1:1 (VO:L1)Square pyramidalAntidiabetic studies

Reaction conditions: Aqueous/ethanolic solutions, 60–80°C, 2–4 hours .

Oxidative Ring-Opening

Treatment with ozone or mCPBA cleaves the diene system:

Diene+O₃Dicarbonyl derivatives\text{Diene} + \text{O₃} \rightarrow \text{Dicarbonyl derivatives}

Products depend on stoichiometry and solvent polarity.

[2+2] Photocycloaddition

UV irradiation in the presence of alkenes generates fused cyclobutane rings:

Diene+CH₂=CHCO₂EthνSpiro[4.14]-cyclobutane\text{Diene} + \text{CH₂=CHCO₂Et} \xrightarrow{h\nu} \text{Spiro[4.14]-cyclobutane}

Quantum yield: 0.45 in acetonitrile.

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison of Spiro Compounds

CompoundKey Functional GroupsNotable Reactivity
Spiro[4.4]nonatetraene Conjugated tetraeneEnhanced spiroconjugation (UV λₘₐₓ 285 nm)
Spiro[3.5]nonane-1-carboxylic acid Carboxylic acid, aminePeptide coupling, zwitterion formation
Target CompoundDiene, nitrile, amineBroad cycloaddition and coordination versatility

Mechanistic Insights

  • Cycloadditions : Proceed via concerted pericyclic pathways, with transition states stabilized by spirocyclic strain .

  • Nitrile Reactivity : Polar solvents accelerate hydrolysis by stabilizing tetrahedral intermediates.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that spiro compounds exhibit promising anticancer properties. For instance, spiro[4.14]nonadeca-1,3-diene derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making these compounds potential candidates for drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the spiro core could enhance the selectivity and potency against specific cancer types. The compound was tested against breast and lung cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .

Antimicrobial Properties

The antimicrobial activity of spiro compounds has also been explored, particularly against resistant strains of bacteria and fungi. The unique structural attributes of spiro[4.14]nonadeca-1,3-diene-1-carbonitrile contribute to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the antimicrobial efficacy of the compound against various pathogens, indicating its potential as a lead compound in antibiotic development .

Polymer Chemistry

Spiro compounds are increasingly used in polymer synthesis due to their ability to impart unique properties to materials. Spiro[4.14]nonadeca-1,3-diene derivatives can be utilized as monomers in the production of high-performance polymers with enhanced thermal stability and mechanical strength.

Case Study:
Research conducted on the polymerization of spiro[4.14]nonadeca-1,3-diene has shown that incorporating this compound into polymer matrices results in materials with improved elasticity and resistance to thermal degradation. These findings were highlighted in a recent publication focusing on advanced materials for aerospace applications .

Organic Light Emitting Diodes (OLEDs)

The optoelectronic properties of spiro compounds make them suitable candidates for use in OLED technology. Their unique electronic structure allows for efficient light emission when incorporated into OLED devices.

Data Table: OLED Performance Metrics

Device ConfigurationLuminance (cd/m²)Efficiency (lm/W)
Spiro-based OLED100020
Traditional OLED80015

This table compares the performance metrics of devices utilizing spiro[4.14]nonadeca-1,3-diene derivatives versus traditional materials, illustrating superior performance characteristics .

Mechanism of Action

The mechanism by which Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows for specific binding to enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- stands out due to its unique spirocyclic framework, which imparts significant rigidity and stability. This makes it particularly valuable in applications requiring robust and stable molecular structures .

Biological Activity

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework which contributes to its biological activity. The structural formula can be represented as follows:

C23H38N2\text{C}_{23}\text{H}_{38}\text{N}_{2}

Key Properties:

  • Molecular Weight: 342.6 g/mol
  • InChIKey: MTOLDSZIDDOGLA-UHFFFAOYSA-N

The biological activity of spiro[4.14]nonadeca-1,3-diene-1-carbonitrile is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation: It may act as a modulator for certain receptors involved in neurotransmission and cellular signaling.
  • Antioxidant Activity: Preliminary studies indicate that it possesses antioxidant properties, which could contribute to its protective effects against oxidative stress.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionYes
Receptor ModulationYes
Antioxidant ActivityModerate
Cytotoxicity (Cancer Cells)IC50 = 25 µM

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity:
    • A study reported the cytotoxic effects of spiro[4.14]nonadeca-1,3-diene-1-carbonitrile on various cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value of 25 µM.
    • The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Neuroprotective Effects:
    • Research indicated that the compound could protect neuronal cells from oxidative damage in vitro, suggesting potential applications in neurodegenerative diseases.
    • The antioxidant activity was attributed to its ability to scavenge free radicals effectively.
  • Antimicrobial Properties:
    • Preliminary tests showed that this compound exhibited antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting MaterialsCatalyst/SolventTemperature/TimeYield (%)Reference
Pyrrole-2,3-dione + EnamineToluene (dry), reflux5–6 hours79–83%
Multi-component (e.g., aryl cyanomethyl ketones)DMAP, ethanol, reflux12–24 hours75–91%

Basic: How is the spiro structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., nitrile stretches near 2200 cm⁻¹, amino N-H stretches ~3300 cm⁻¹) .
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm spiro connectivity via deshielded carbons (e.g., spiro carbon at δ 70–90 ppm in 13C^{13}\text{C}) .
  • X-ray Crystallography : SHELX software refines spiro geometry (e.g., puckering parameters, bond angles) .

Example : For Spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole], X-ray data (CCDC 909605) confirmed non-planar puckering with a dihedral angle of 89° between fused rings .

Advanced: How are crystallographic data contradictions resolved for spiro compounds?

Methodological Answer:
Contradictions in bond lengths, angles, or hydrogen bonding may arise due to:

  • Disorder in Crystal Packing : Use SHELXL’s PART and SUMP instructions to model disorder .
  • Puckering Ambiguities : Apply Cremer-Pople coordinates (e.g., puckering amplitude qq and phase ϕ\phi) to quantify non-planarity .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Case Study : For cyclopentane derivatives, Cremer-Pople analysis resolved pseudorotation ambiguities by defining a unique mean plane .

Advanced: How do hydrogen bonding patterns influence supramolecular assembly in spiro compounds?

Methodological Answer:
Hydrogen bonding networks are analyzed via graph-set notation (e.g., D , S , R motifs):

  • Graph-Set Theory : Classifies interactions as chains (C ), rings (R ), or discrete (D ) .
  • Example : In spiropyrans, the amino group (-NH2_2) forms N–H···N bonds with nitrile groups, creating R22_2^2(8) motifs that stabilize crystal packing .

Q. Table 2: Common Hydrogen Bonding Motifs

Interaction TypeGraph-Set NotationExample in Spiro Compounds
N–H···NitrileD 2-amino-3-methyl-spiro derivatives
C–H···π (Aromatic)S Spiro[indeno-pyrrole] systems

Basic: What intermediates are critical in spiro compound synthesis?

Methodological Answer:
Key intermediates include:

  • Enamines : Formed via condensation of ketones with amines (e.g., 3-(arylamino)-1H-inden-1-ones) .
  • Pyrrole-2,3-diones : React with enamines to generate spiro cores via [4+2] cycloaddition-like mechanisms .
  • Cyanomethyl Ketones : Participate in MCRs to introduce nitrile groups .

Note : Intermediates are validated via GC-MS (low-intensity molecular ions due to thermal instability) .

Advanced: How does the amino group affect electronic and supramolecular properties?

Methodological Answer:

  • Electronic Effects : The -NH2_2 group increases electron density at the spiro carbon, altering UV-Vis absorption (e.g., bathochromic shifts in spiropyrans) .
  • Supramolecular Interactions : Amino groups act as hydrogen bond donors, directing crystal packing. For example, in 2-amino-spiro derivatives, N–H···O=C interactions stabilize helical aggregates .

Experimental Insight : FTIR and 1H^{1}\text{H}-NMR titration studies quantify amine recognition efficiency in spiropyran-based systems .

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